1-hydroxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-one
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Overview
Description
1-hydroxy-6,7,8,9-tetrahydro-5H-benzo7annulen-6-one is an organic compound with the molecular formula C11H12O2 It is a derivative of benzoannulene, characterized by a hydroxy group and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 1-hydroxy-6,7,8,9-tetrahydro-5H-benzo7annulen-6-one involves the oxidation of phenol derivatives. For instance, the condensation of acetylacetone with phenol followed by an oxidation reaction can yield the desired compound . The reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
1-hydroxy-6,7,8,9-tetrahydro-5H-benzo7annulen-6-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation; amines for amination reactions.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or aminated benzoannulene derivatives.
Scientific Research Applications
1-hydroxy-6,7,8,9-tetrahydro-5H-benzo7annulen-6-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-hydroxy-6,7,8,9-tetrahydro-5H-benzo7annulen-6-one involves its interaction with various molecular targets and pathways. The hydroxy and ketone functional groups play a crucial role in its reactivity and biological activity. For instance, the compound can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, its ability to undergo redox reactions can modulate cellular oxidative stress levels, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1-amino-6,7,8,9-tetrahydro-5H-benzo 7annulen-5-one : Similar structure but with an amino group instead of a hydroxy group .
- 6,7,8,9-tetrahydro-5H-benzo 7annulen-5-one : Lacks the hydroxy group, making it less reactive in certain chemical reactions .
- 2,3,6,7-tetrahydro-8-hydroxy-1H,5H-benzo[ij]quinolizine-9-carboxaldehyde : Contains a quinolizine ring system, offering different biological activities .
Uniqueness
1-hydroxy-6,7,8,9-tetrahydro-5H-benzo7annulen-6-one is unique due to the presence of both hydroxy and ketone functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
Molecular Formula |
C11H12O2 |
---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
1-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-one |
InChI |
InChI=1S/C11H12O2/c12-9-4-2-5-10-8(7-9)3-1-6-11(10)13/h1,3,6,13H,2,4-5,7H2 |
InChI Key |
RAKDJMXOVSDOKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)CC2=C(C1)C(=CC=C2)O |
Origin of Product |
United States |
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